2-(Difluoromethyl)-6-methylpyridine

Descripción

Structural Characteristics and Nomenclature

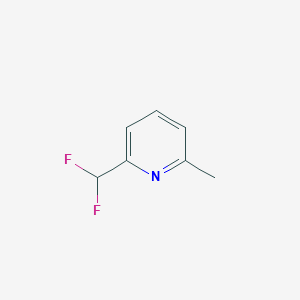

This compound exhibits a distinct molecular architecture characterized by the presence of both difluoromethyl and methyl substituents on the pyridine ring system. The compound possesses the molecular formula C7H7F2N with a molecular weight of 143.14 grams per mole, as confirmed by multiple analytical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the substitution pattern where the difluoromethyl group occupies the 2-position and the methyl group is located at the 6-position of the pyridine ring.

The Chemical Abstracts Service registry number for this compound is 1029691-30-2, providing a unique identifier for regulatory and database purposes. The simplified molecular-input line-entry system representation is CC1=CC=CC(C(F)F)=N1, which clearly depicts the connectivity and spatial arrangement of atoms within the molecule. The compound's three-dimensional structure reveals important stereochemical considerations, particularly regarding the orientation of the difluoromethyl group relative to the aromatic pyridine system.

Structural analysis reveals that the difluoromethyl substituent introduces significant electronic effects through its electron-withdrawing nature, which influences the electron density distribution across the pyridine ring. The presence of two fluorine atoms in the difluoromethyl group creates a strong inductive effect that reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine derivatives. The methyl group at the 6-position provides steric bulk and electron-donating characteristics that partially counterbalance the electron-withdrawing effects of the difluoromethyl group, resulting in a unique electronic profile for this heterocyclic system.

Historical Context in Fluorinated Pyridine Chemistry

The development of difluoromethylated pyridines represents a significant advancement in the field of organofluorine chemistry, with foundational research dating back to the early investigations of fluorinated heterocycles in pharmaceutical applications. The synthesis of this compound and related compounds emerged from broader efforts to incorporate fluorine-containing functional groups into biologically relevant scaffolds, driven by the recognition that fluorine substitution can dramatically alter the pharmacological properties of organic molecules.

Recent synthetic methodologies for accessing difluoromethylated pyridines have evolved considerably, with researchers developing transition metal-free approaches that utilize readily available fluorinating reagents. A notable advancement involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent, which enables the formation of nitrogen-difluoromethylated pyridines through a two-step process involving nitrogen-alkylation followed by in situ hydrolysis and decarboxylation. This methodology represents a significant improvement over earlier approaches that required harsh reaction conditions or expensive reagents.

The development of radical-based difluoromethylation processes has further expanded the synthetic accessibility of compounds like this compound. These methods utilize organic photocatalysts and oxygen as a green oxidant, providing operationally straightforward conditions that obviate the need for pre-functionalization of substrates, metals, or additives. The carbon-hydrogen oxidative difluoromethylation approach has enabled the synthesis of numerous difluoromethylated heterocycles in moderate to excellent yields, demonstrating the practical utility of these methodologies for late-stage drug development.

Site-selective difluoromethylation has emerged as a particularly important area of development, with researchers achieving regioselectivity switches between meta- and para-positions on pyridine rings. The direct meta-difluoromethylation of pyridines through radical processes using oxazino pyridine intermediates represents a breakthrough in controlling regioselectivity, with the ability to switch selectivity to para-positions through in situ transformation to pyridinium salts upon acid treatment. These advances have significantly enhanced the synthetic versatility of difluoromethylated pyridine chemistry.

Significance of Difluoromethyl Substituents in Heterocyclic Systems

The incorporation of difluoromethyl groups into heterocyclic systems like pyridine confers distinctive physicochemical and biological properties that have profound implications for pharmaceutical and materials science applications. The difluoromethyl group functions as a unique hydrogen bond donor with properties that are strongly dependent on the attached functional group, exhibiting hydrogen bond acidity values ranging from 0.035 to 0.165 depending on the chemical environment. This variability in hydrogen bonding capability allows for fine-tuning of molecular interactions in biological systems.

Lipophilicity considerations reveal that the difluoromethyl group can serve as a more lipophilic bioisostere of hydroxyl groups while functioning as a similar or less lipophilic bioisostere of thiol and methyl groups when attached to aromatic or alkyl systems. In the context of this compound, this property profile suggests enhanced membrane permeability compared to hydroxyl-substituted analogs while maintaining appropriate aqueous solubility characteristics. The strategic positioning of the difluoromethyl group at the 2-position of the pyridine ring maximizes these beneficial effects through optimal electronic and steric interactions.

The metabolic stability imparted by difluoromethyl substitution represents another crucial advantage in pharmaceutical applications. Fluorine's high electronegativity and the strength of carbon-fluorine bonds provide resistance to oxidative degradation pathways that commonly affect non-fluorinated analogs. Research has demonstrated that difluoromethylated compounds exhibit enhanced bioavailability and prolonged half-lives in biological systems, making them attractive candidates for drug development programs.

Table 1: Comparative Properties of Difluoromethyl-Substituted Pyridines

| Property | 2-(Difluoromethyl)pyridine | This compound | 3-(Difluoromethyl)pyridine |

|---|---|---|---|

| Molecular Formula | C6H5F2N | C7H7F2N | C6H5F2N |

| Molecular Weight (g/mol) | 129.11 | 143.14 | 129.11 |

| CAS Registry Number | 114468-01-8 | 1029691-30-2 | 76541-44-1 |

| Substitution Pattern | 2-position | 2,6-disubstituted | 3-position |

| Electronic Effect | Strong electron-withdrawal | Moderated by methyl group | Moderate electron-withdrawal |

The biological significance of difluoromethyl substituents extends to their role as bioisosteres for various functional groups, particularly thiols, hydroxyls, and amides. This isosterism enables the development of fluorinated analogs of known bioactive compounds with potentially improved pharmacological profiles. In the specific case of this compound, the compound serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active ingredients.

Propiedades

IUPAC Name |

2-(difluoromethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716744 | |

| Record name | 2-(Difluoromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029691-30-2 | |

| Record name | 2-(Difluoromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview

This approach, as reported in recent ACS publications, employs 2,2-difluoroacetic anhydride as a starting material to synthesize 4-(difluoromethyl)pyridin-2-amine, which can be subsequently methylated to obtain the target compound.

Synthetic Route

- Step 1: Formation of 4-(difluoromethyl)pyridin-2-amine via a five-step, two-pot process starting from 2,2-difluoroacetic anhydride.

- Step 2: Protection of amino groups, radical bromination to introduce the gem-dibromomethyl group, followed by oxidation to aldehyde.

- Step 3: Fluorination of the aldehyde using diethylamino)sulfur trifluoride (DAST).

- Step 4: Deprotection to yield the final difluoromethylated pyridine.

Research Findings

- The process avoids hazardous reagents and sealed vessels, favoring scalability.

- The overall yield varies depending on the route, with some steps like radical bromination showing low yields (~10%), but improvements are noted with optimized conditions.

- The method is suitable for small to medium scale synthesis, with potential for scale-up with process modifications.

Data Table: Key Parameters of the Multi-step Method

| Step | Starting Material | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride | Pyridine derivatives | — | Multi-step, two-pot process |

| 2 | Protected pyridine | Radical bromination | ~10 | Low yield, requires optimization |

| 3 | Brominated intermediate | DAST | Data not specified | Fluorination step |

| 4 | Fluorinated aldehyde | Deprotection | Data not specified | Final step to difluoromethyl pyridine |

Direct Synthesis via Transition Metal-Free Method

Method Overview

A recent innovative approach utilizes a transition metal-free protocol for N-difluoromethylation of pyridines, including 2-methylpyridine, under mild conditions with high yields.

Synthetic Route

- Reagents: Nucleophilic pyridine derivatives, difluoromethylating agents (e.g., difluoromethyl sulfonium salts).

- Conditions: Use of 4-dimethylaminopyridine (DMAP) as a catalyst, ambient temperature, and readily available reagents.

- Process: Direct electrophilic difluoromethylation at the nitrogen atom, followed by methylation at the 6-position if needed.

Research Findings

- Yields for pyridine derivatives, such as 2-methylpyridine, reach up to 81%.

- The method is operationally simple, scalable, and avoids transition metals, making it environmentally friendly.

- Suitable for synthesizing N-difluoromethylated pyridines, which can be further functionalized to obtain the target compound.

Data Table: Transition Metal-Free Method

| Pyridine Derivative | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Methylpyridine | Difluoromethyl sulfonium salts | Room temperature, DMAP | 81 | High efficiency and scalability |

| Pyridine | Similar reagents | Similar conditions | 63 | Slightly lower reactivity |

Large-Scale Synthesis and Practical Considerations

Method Highlights

- The large-scale synthesis involves the key step of difluoromethylation of nitrile precursors, followed by reduction and functionalization.

- The process emphasizes safety, cost-efficiency, and environmental considerations, avoiding hazardous reagents like HF or sealed vessels.

Research Findings

- The process has been validated on multi-kilogram scales.

- Yields are consistently above 60%, with optimized reaction conditions reducing by-products and simplifying purification.

Data Table: Large-Scale Synthesis

| Step | Reagents | Scale | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitrile precursor | 3 kg | 60-72 | Multi-step process |

| 2 | Difluoromethylation reagents | 15.7 mol | 72 | Optimized for scale |

| 3 | Purification | — | — | Filtration and crystallization |

Summary of Key Findings and Recommendations

| Aspect | Details |

|---|---|

| Starting Materials | 2,2-Difluoroacetic anhydride, pyridine derivatives, difluoromethyl sulfonium salts |

| Reagents | DAST, zinc, hydrobromic acid, acetic acid, DMAP, difluoromethyl sulfonium salts |

| Conditions | Mild to moderate temperatures, avoiding hazardous conditions where possible |

| Yields | Ranged from 60% to over 80% depending on the method and scale |

| Advantages | Cost-effective, scalable, environmentally friendly, avoids hazardous reagents |

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 2-(Methyl)-6-methylpyridine.

Substitution: Various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioisosteric Replacement

Recent studies have demonstrated that 2-(difluoromethyl)-6-methylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide. This substitution is significant in drug design, as it can enhance the biological activity of compounds while maintaining their physicochemical properties. For instance, a library of derivatives derived from this compound was tested against quorum sensing activity in Pseudomonas aeruginosa, showing improved efficacy compared to traditional compounds like 4NPO .

Quorum Sensing Inhibition

The compound has been evaluated for its ability to inhibit quorum sensing, which is crucial for bacterial communication and biofilm formation. Specific derivatives exhibited IC50 values comparable to or better than existing inhibitors, indicating potential for development as therapeutic agents against bacterial infections .

Agrochemicals

Intermediate in Synthesis

this compound is recognized as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the formulation of various pesticides and fungicides, contributing to enhanced agricultural productivity. For example, fluorinated pyridines are often employed in the synthesis of fungicides like picoxystrobin, which are vital for crop protection .

Chemical Synthesis

Fluorination Reactions

The compound plays a role in late-stage difluoromethylation processes, where it can be involved in reactions that introduce difluoromethyl groups into organic molecules. This is particularly useful in modifying the lipophilicity and bioavailability of pharmaceutical compounds . The ability to modulate these properties through difluoromethylation is crucial for optimizing drug candidates during the development phase.

Research and Development Trends

Emerging Applications

Ongoing research continues to explore the potential applications of this compound in various domains:

- Drug Discovery : As a bioisostere, it opens new avenues for creating more effective drugs with fewer side effects.

- Environmental Chemistry : Its derivatives may also be assessed for their environmental impact and biodegradability, aligning with green chemistry principles .

Data Table: Comparative Analysis of Applications

Case Studies

-

Quorum Sensing Inhibition Study

A study evaluated several derivatives of this compound for their ability to inhibit quorum sensing. Compounds showed varying degrees of effectiveness, with some demonstrating significant anti-biofilm activity at lower concentrations than traditional inhibitors . -

Agrochemical Development

Research into the synthesis pathways of pyridine-based agrochemicals has highlighted the efficiency of using this compound as an intermediate. The yield and purity of synthesized compounds were notably high, suggesting its utility in large-scale production settings .

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-6-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(difluoromethyl)-6-methylpyridine and analogous compounds:

Key Observations :

- Electron Effects : The difluoromethyl group in this compound reduces electron density at the pyridine ring compared to chloromethyl or silyl groups, favoring interactions with electron-rich enzyme active sites .

- Hydrophobicity : The methyl group at C6 provides moderate hydrophobicity, critical for binding to hydrophobic pockets in biological targets .

- Reactivity : Chloromethyl derivatives (e.g., 2-chloromethyl-6-methylpyridine) serve as reactive intermediates, while silyl-protected variants prioritize steric protection .

Key Observations :

- Agrochemical Efficacy: The difluoromethyl group in this compound enhances binding to fungal enzymes, outperforming non-fluorinated analogs .

- Pharmaceutical Potential: Amino- or morpholine-substituted pyridines (e.g., 6-amino-2-methylpyridine) exhibit receptor-blocking activity, whereas fluorinated variants prioritize metabolic stability .

Actividad Biológica

2-(Difluoromethyl)-6-methylpyridine is a pyridine derivative notable for its unique difluoromethyl group, which enhances its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its interactions with various biological systems, including enzyme inhibition and antimicrobial properties.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₆F₂N

- Molecular Weight : 145.13 g/mol

This compound's difluoromethyl group provides a balance between lipophilicity and hydrogen bonding, making it a valuable candidate for drug development.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and the inhibition can lead to altered pharmacokinetics of co-administered drugs. Studies have shown that this compound can effectively inhibit CYP1A2, suggesting potential drug-drug interactions that require further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated a library of derivatives, including this compound, against Pseudomonas aeruginosa and found significant quorum sensing inhibition and antibiofilm formation capabilities. The IC50 values for selected derivatives were comparable or superior to those of established inhibitors, highlighting the compound's potential in combating bacterial infections .

Study on Quorum Sensing Inhibition

In a study focused on quorum sensing inhibition, compounds derived from this compound were synthesized and tested for their ability to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated that certain derivatives achieved IC50 values of 19 ± 1.01 μM, demonstrating effective inhibition compared to traditional inhibitors like 4NPO (IC50 of 33 ± 1.12 μM) .

CYP1A2 Inhibition Assessment

Another significant study explored the inhibitory effects of this compound on CYP1A2 activity. The compound was shown to significantly reduce enzyme activity in vitro, suggesting its potential use in modulating drug metabolism pathways. This property could be beneficial in designing drugs with improved efficacy and safety profiles.

Research Findings Summary

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Quorum Sensing Inhibition | Effective against Pseudomonas aeruginosa | Compounds: 19 ± 1.01 μM |

| CYP1A2 Enzyme Inhibition | Significant reduction in enzyme activity | Not specified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing difluoromethyl groups to pyridine derivatives like 2-(difluoromethyl)-6-methylpyridine?

- Methodological Answer : The difluoromethyl group is typically introduced via fluorination of chlorinated precursors. For example, halogen exchange reactions using fluorinating agents like KF in polar solvents (e.g., DMSO) at elevated temperatures (100–150°C) are effective . Alternatively, reductive coupling of halogenated intermediates with nickel catalysts (e.g., NiCl₂(dppe)) can construct bipyridine scaffolds, which may serve as precursors for further functionalization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for verifying the presence of the difluoromethyl group (δ ~ -100 to -120 ppm in ¹⁹F NMR) and methyl substituents. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as applied in related pyridine-copper complexes) provides definitive structural proof .

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer : The electron-withdrawing difluoromethyl group reduces the electron density of the pyridine ring, making it less reactive toward electrophilic substitution. Nucleophilic attacks are more feasible at the methyl-substituted position, especially under basic conditions. For example, alkylation or amidation reactions may target the 6-methyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties of this compound in coordination chemistry?

- Methodological Answer : Computational studies (DFT) and spectroscopic analyses (UV-Vis, emission spectroscopy) reveal that the difluoromethyl group enhances ligand rigidity and stabilizes metal-ligand charge-transfer states. In copper(I) complexes, this group increases photoluminescence quantum yields by reducing non-radiative decay pathways . Experimental data from analogous compounds show emission maxima shifts of 20–30 nm compared to non-fluorinated derivatives .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Side reactions (e.g., over-fluorination or ring-opening) can be minimized by:

- Temperature Control : Maintaining reaction temperatures below 150°C to prevent decomposition .

- Catalyst Optimization : Using palladium or nickel catalysts with sterically hindered ligands (e.g., dppe) to improve selectivity .

- Protecting Groups : Temporarily blocking reactive sites (e.g., with tert-butoxycarbonyl groups) during functionalization .

Q. How do steric and electronic effects of the difluoromethyl group impact biological activity in agrochemical or pharmaceutical analogs?

- Methodological Answer : In inhibitors of mitochondrial Complex II (e.g., fluxapyroxad analogs), the difluoromethyl group enhances binding affinity by forming van der Waals interactions with hydrophobic enzyme pockets. Fluorine’s electronegativity also reduces metabolic degradation, improving pharmacokinetic stability. Comparative studies show a 2–3-fold increase in half-life for difluoromethylated analogs versus non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.